Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol

Description

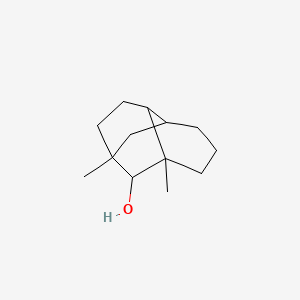

Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol is a bicyclic monoterpenoid alcohol characterized by a fully saturated methanonaphthalene core (decahydro configuration) with methyl substituents at positions 1 and 6 and a hydroxyl group at position 7. This structure confers rigidity and influences its physicochemical properties, such as hydrophobicity and hydrogen-bonding capacity.

Properties

CAS No. |

93940-35-3 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

1,3-dimethyltricyclo[5.3.1.03,8]undecan-2-ol |

InChI |

InChI=1S/C13H22O/c1-12-7-5-10-9(8-12)4-3-6-13(10,2)11(12)14/h9-11,14H,3-8H2,1-2H3 |

InChI Key |

WDSGBNZSINBPCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC3C(C1)CCCC3(C2O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol typically involves the hydrogenation of 1,6-dimethylnaphthalene. The process includes the following steps:

Hydrogenation: 1,6-dimethylnaphthalene is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous hydrogenation and hydroxylation in large reactors, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

Reduction: The compound can be reduced to remove the hydroxyl group, forming decahydro-1,6-dimethylnaphthalene, using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens, amines, or ethers using appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7), and sulfuric acid (H2SO4).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Thionyl chloride (SOCl2) for halogenation, ammonia (NH3) for amination, and alkyl halides for etherification.

Major Products Formed

Oxidation: Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-one (ketone) or decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-carboxylic acid (carboxylic acid).

Reduction: Decahydro-1,6-dimethylnaphthalene.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological processes, leading to its observed effects .

Comparison with Similar Compounds

Structural Analysis

The compound belongs to a class of bicyclic alcohols with methanonaphthalene or dibenzopyran cores. Key structural analogs (Table 1) include:

| Compound Name | Core Structure | Substituents | Hydroxyl Position | Degree of Saturation |

|---|---|---|---|---|

| Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol | Methanonaphthalene | 1,6-dimethyl | 9 | Decahydro (fully saturated) |

| (6aR,10aR)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol | Dibenzo[b,d]pyran | 6,6,9-trimethyl; 3-pentyl | 1 | Tetrahydro (partially saturated) |

| 6a,7,8,9-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol | Dibenzo[b,d]pyran | 6,6,9-trimethyl; 3-pentyl | 1 | Tetrahydro |

| (6aR,10aR)-6a,7,8,9,10,10a-hexahydro-6,6-dimethyl-9-methylene-3-pentyl-6H-dibenzo[b,d]pyran-1-ol | Dibenzo[b,d]pyran | 6,6-dimethyl; 9-methylene; 3-pentyl | 1 | Hexahydro |

Key Observations :

- Core Rigidity: The fully saturated methanonaphthalene core in the target compound enhances conformational stability compared to partially saturated dibenzopyrans .

- Substituent Effects: The absence of a pentyl group (common in cannabinoid-like analogs) reduces hydrophobicity (logP) relative to dibenzopyran derivatives .

Physicochemical and Predictive Property Trends

Quantitative Structure–Property Relationship (QSPR) models highlight the impact of structural homogeneity on property prediction accuracy:

- Retention Indices: Models built for structurally similar compounds (e.g., monoterpenoids) achieve high correlation coefficients (R² ~0.99), whereas diverse datasets (e.g., mixed terpenoids and cannabinoids) yield poorer predictions (R² ~0.85–0.90) .

- Hydrophobicity : The target compound’s logP is estimated to be ~3.5 (lower than pentyl-substituted dibenzopyrans, logP ~6–7) due to smaller alkyl groups .

Biological Activity

Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol, also known as 1,6-dimethyl-2-naphthol, is a bicyclic compound with a complex structure that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C12H22

- Molecular Weight : 166.3031 g/mol

- CAS Registry Number : 1750-51-2

- Structural Characteristics : The compound features a bicyclic naphthalene core with two methyl groups and a hydroxyl group that contribute to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

-

Anticancer Activity :

- Preliminary studies suggest that compounds related to this compound may possess anticancer properties. For instance, derivatives have shown efficacy in targeting breast cancer pathways involving proteins such as MAPK1 and EGFR, which are critical in cancer cell proliferation and survival .

- A network pharmacology approach identified several key pathways influenced by this compound, indicating its potential role in cancer treatment .

- Antioxidant Properties :

- Cytotoxic Effects :

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Cellular Pathways : The compound may modulate key signaling pathways involved in cell survival and apoptosis. For instance, it may inhibit the PI3K/Akt/mTOR pathway which is often dysregulated in cancers .

- Oxidative Stress Modulation : By acting as an antioxidant, it can reduce reactive oxygen species (ROS) levels in cells, thereby protecting against oxidative damage .

Table 1: Summary of Biological Activities and Mechanisms

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Anticancer | Inhibition of MAPK and EGFR pathways | |

| Antioxidant | Scavenging of free radicals | |

| Cytotoxic | Induction of apoptosis |

Case Study: Anticancer Potential

A notable study explored the anticancer potential of compounds derived from traditional medicinal plants containing similar structural motifs to this compound. The study utilized a combination of network pharmacology and molecular docking techniques to identify key interactions with target proteins involved in breast cancer progression. The results indicated significant binding affinities to proteins such as AKT and EGFR, suggesting that these compounds could serve as leads for new anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.